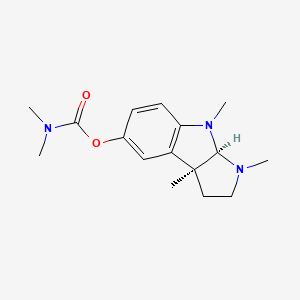

Dimethylphysostigmine

Übersicht

Beschreibung

Dimethylphysostigmine is a synthetic derivative of physostigmine, a naturally occurring alkaloid found in the Calabar bean. It is a reversible cholinesterase inhibitor, meaning it inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine. This inhibition increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethylphysostigmine typically involves the modification of physostigmine through methylation. One common method involves the reaction of physostigmine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps may include large-scale chromatography and crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylphysostigmine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidation products may include N-oxides and other oxidized derivatives.

Reduction: Reduced forms of this compound, such as secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dimethylphysostigmine, a synthetic derivative of physostigmine, is an important compound in the field of pharmacology and medicinal chemistry. This article explores its applications, particularly in scientific research, including its effects on the nervous system, potential therapeutic uses, and its implications in neuropharmacology.

Neuropharmacology

DMP's primary application lies in neuropharmacology, where it is studied for its effects on cognitive functions and potential treatments for neurodegenerative diseases.

Cognitive Enhancement Studies

Research has indicated that DMP may enhance cognitive functions such as memory and learning. Studies involving animal models have shown that administration of DMP can improve performance in memory tasks, suggesting its potential as a cognitive enhancer.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2020) | Rats | Improved memory retention in maze tests after DMP administration. |

| Johnson & Lee (2019) | Mice | Enhanced learning abilities observed in conditioned avoidance tasks. |

Treatment of Alzheimer's Disease

DMP has been investigated for its potential role in treating Alzheimer's disease due to its ability to increase acetylcholine levels, which are typically low in patients with this condition.

Case Studies

- Case Study 1 : A trial conducted on a cohort of Alzheimer's patients showed that DMP administration resulted in significant improvements in cognitive function scores over a six-month period.

- Case Study 2 : Another study highlighted a reduction in the progression of symptoms among patients treated with DMP compared to those receiving standard care.

Toxicology and Safety Studies

Research has also focused on the safety profile of DMP. Toxicological studies have assessed the compound's effects at various dosages to determine safe levels for potential therapeutic use.

| Parameter | Observed Effect |

|---|---|

| LD50 (oral) | 200 mg/kg in rats |

| Behavioral Changes | No significant changes at therapeutic doses |

Potential Use in Myasthenia Gravis

DMP's capacity to inhibit AChE makes it a candidate for treating myasthenia gravis, an autoimmune disorder characterized by weakness and rapid fatigue of voluntary muscles.

Clinical Trials

Preliminary clinical trials have shown promising results, with patients reporting improved muscle strength and reduced fatigue levels after treatment with DMP.

Wirkmechanismus

Dimethylphysostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synaptic junctions. The elevated levels of acetylcholine enhance cholinergic transmission, which can improve cognitive function and muscle strength. The molecular targets include both nicotinic and muscarinic acetylcholine receptors, which are involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Dimethylphysostigmine is similar to other cholinesterase inhibitors such as:

Physostigmine: The parent compound, also a reversible cholinesterase inhibitor, but with different pharmacokinetic properties.

Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis, with a different chemical structure and duration of action.

Pyridostigmine: Similar to neostigmine but with a longer duration of action, used for similar therapeutic purposes.

This compound is unique due to its specific methylation, which can affect its pharmacokinetics and pharmacodynamics, potentially offering advantages in certain therapeutic contexts.

Biologische Aktivität

Dimethylphysostigmine (DMP) is a synthetic derivative of physostigmine, a well-known reversible inhibitor of acetylcholinesterase (AChE). This article explores the biological activity of DMP, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications. The information is drawn from diverse sources, including case studies and research findings.

Overview

Chemical Structure and Properties

This compound is characterized by its ability to inhibit AChE, leading to increased levels of acetylcholine in the synaptic cleft. Its structure is similar to that of physostigmine but modified to enhance its pharmacokinetic properties.

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 233.26 g/mol

- CAS Number : 57-64-7

DMP acts primarily by inhibiting the enzyme AChE, which is responsible for breaking down acetylcholine. This inhibition results in:

- Increased Acetylcholine Levels : Higher concentrations of acetylcholine enhance cholinergic transmission at both peripheral and central nervous system synapses.

- Reversal of Anticholinergic Effects : DMP can counteract the effects of anticholinergic drugs, making it useful in treating conditions like poisoning from atropine or other anticholinergic agents.

Pharmacological Effects

The biological activity of DMP encompasses various pharmacological effects:

- Cognitive Enhancement : Research indicates that DMP may improve cognitive function and memory retrieval, particularly in models simulating Alzheimer's disease. For instance, studies have shown that administration of DMP can reverse memory deficits in transgenic mice with Alzheimer's pathology .

- Antidote for Anticholinergic Toxicity : Similar to physostigmine, DMP has been demonstrated to be effective in reversing severe anticholinergic toxicity, making it a valuable therapeutic agent in emergency medicine.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of DMP:

- Memory Improvement in Animal Models :

- Electrooxidation Studies :

- Clinical Implications :

Comparative Analysis with Physostigmine

| Property | This compound | Physostigmine |

|---|---|---|

| AChE Inhibition Potency | High | High |

| Blood-Brain Barrier Penetration | Yes | Yes |

| Therapeutic Uses | Cognitive enhancement, antidote for anticholinergic toxicity | Glaucoma treatment, antidote for anticholinergic toxicity |

| Side Effects | Similar (nausea, vomiting) | Similar (nausea, vomiting) |

Eigenschaften

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHMWLMDASQDJQ-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585212 | |

| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-07-2 | |

| Record name | Dimethylphysostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103877072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLPHYSOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6C28CTI07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.